

# Application Notes and Protocols for LQFM215 in a Ketamine-Induced Psychosis Model

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These application notes provide a comprehensive overview and detailed protocols for utilizing **LQFM215**, a novel proline transporter (PROT) inhibitor, in a ketamine-induced psychosis model in rodents. This model is instrumental in studying the glutamatergic hypofunction hypothesis of schizophrenia and evaluating the antipsychotic potential of new therapeutic agents.

### Introduction

Schizophrenia is a complex psychiatric disorder, and the glutamatergic hypothesis posits that its symptoms may arise from the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1] [2] Ketamine, an NMDA receptor antagonist, is widely used to induce a psychotic-like state in animal models, mimicking certain positive, negative, and cognitive symptoms of schizophrenia. [1][3]

**LQFM215** is a novel inhibitor of the proline transporter (PROT), also known as SLC6A7.[1] L-proline, an amino acid, has been shown to modulate glutamatergic neurotransmission, in part by acting on NMDA and AMPA receptors.[1][4] By inhibiting PROT, **LQFM215** is thought to increase the synaptic availability of proline, thereby enhancing glutamatergic signaling and counteracting the effects of ketamine-induced NMDA receptor hypofunction.[1]

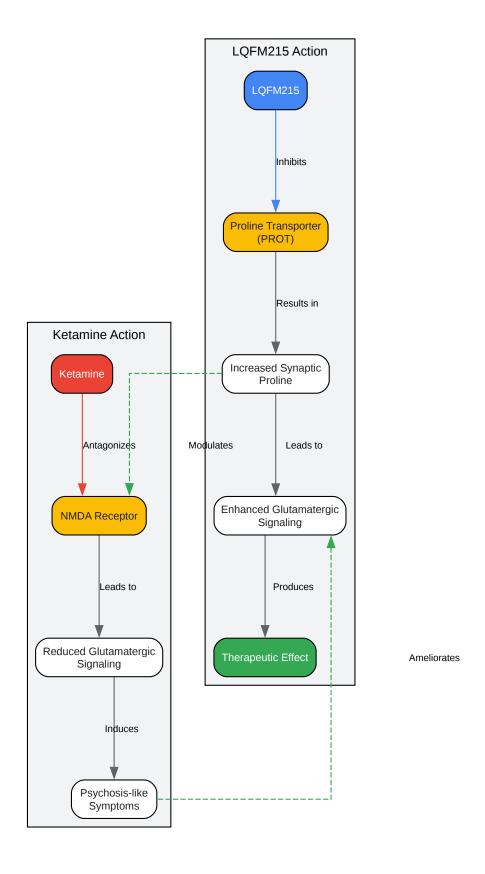
Recent studies have demonstrated that **LQFM215** can effectively mitigate hyperlocomotion, improve social interaction, and prevent sensorimotor gating deficits in a ketamine-induced psychosis model in mice, suggesting its potential as a therapeutic agent for schizophrenia.[1][5]



# Signaling Pathway of LQFM215 in the Ketamine-Induced Psychosis Model

The proposed mechanism of action for **LQFM215** in the context of ketamine-induced psychosis involves the modulation of the glutamatergic system. The following diagram illustrates this signaling pathway.





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Caption: Proposed signaling pathway of **LQFM215** in counteracting ketamine-induced psychosis.

### **Data Presentation**

The following tables summarize the quantitative data from key behavioral experiments assessing the effects of **LQFM215** on ketamine-induced psychosis-like behaviors in mice.

Table 1: Effect of **LQFM215** on Locomotor Activity in the Open-Field Test[1]

Treatment Group	Number of Crossings (Mean ± SEM)	Immobility Time (s) (Mean ± SEM)	Number of Center Entries (Mean ± SEM)	Grooming Events (Mean ± SEM)
Saline	25.44 ± 3.121	100.5 ± 15.67	20.11 ± 2.543	2.125 ± 0.441
Ketamine (50 mg/kg)	45.75 ± 4.032	45.67 ± 8.912	30.50 ± 3.112	1.625 ± 0.324
Ketamine + LQFM215 (10 mg/kg)	20.11 ± 2.012	98.78 ± 20.14	14.74 ± 3.283	2.500 ± 0.500
Ketamine + LQFM215 (20 mg/kg)	13.56 ± 2.683	128.7 ± 28.84	8.988 ± 2.622	3.125 ± 0.617
Ketamine + LQFM215 (30 mg/kg)	16.11 ± 1.252	193.6 ± 21.30	13.20 ± 1.862	5.375 ± 0.532

Table 2: Effect of **LQFM215** on Social Interaction in the Three-Chamber Test[1]



Treatment Group	Time in Chamber with Intruder (s) (Mean ± SEM)	Time in Empty Chamber (s) (Mean ± SEM)	Number of Social Interactions (Mean ± SEM)
Saline	250.1 ± 20.45	150.2 ± 15.67	25.33 ± 2.189
Ketamine (50 mg/kg)	180.3 ± 25.12	220.4 ± 18.98	10.33 ± 1.856
Ketamine + LQFM215 (10 mg/kg)	230.5 ± 18.76	170.1 ± 22.34	15.67 ± 2.082
Ketamine + LQFM215 (20 mg/kg)	245.6 ± 21.98	165.4 ± 19.87	17.33 ± 2.109
Ketamine + LQFM215 (30 mg/kg)	260.2 ± 19.54	145.8 ± 20.11	19.67 ± 2.319

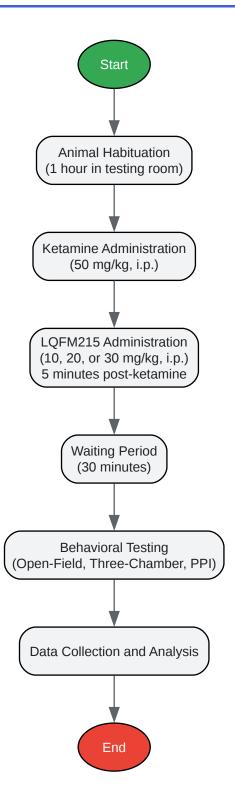
Table 3: Effect of **LQFM215** on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test[1]

Treatment Group	PPI Index (%) (Mean ± SEM)
Saline	68.23 ± 5.432
Ketamine (50 mg/kg)	35.45 ± 4.987
Ketamine + LQFM215 (10 mg/kg)	54.09 ± 6.187
Ketamine + LQFM215 (20 mg/kg)	65.45 ± 5.154
Ketamine + LQFM215 (30 mg/kg)	54.13 ± 5.339

# **Experimental Workflow**

The general experimental workflow for evaluating **LQFM215** in the ketamine-induced psychosis model is depicted below.





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Caption: General experimental workflow for the study.

## **Experimental Protocols**



### **Ketamine-Induced Psychosis Model**

Objective: To induce psychosis-like symptoms in mice using ketamine.

#### Materials:

- · Ketamine hydrochloride
- · Sterile saline solution
- Syringes and needles for intraperitoneal (i.p.) injection
- Experimental mice (e.g., C57BL/6)

#### Protocol:

- Prepare a stock solution of ketamine hydrochloride in sterile saline.
- Thirty minutes prior to behavioral testing, administer a single intraperitoneal injection of ketamine at a dose of 50 mg/kg.[1]
- For the control group, administer an equivalent volume of sterile saline.
- Administer **LQFM215** or vehicle 5 minutes after the ketamine injection.[1]

### **Open-Field Test**

Objective: To assess locomotor activity, exploration, and anxiety-like behavior.[1]

#### Materials:

- Open-field apparatus (a square arena with walls)
- · Video recording and tracking software

#### Protocol:

Habituate the mice to the testing room for at least 1 hour before the experiment.[1]



- Thirty minutes after drug administration, gently place a single mouse into the center of the open-field arena.[1]
- Allow the mouse to freely explore the arena for 10 minutes.[1]
- Record the session using a video camera mounted above the apparatus.
- Analyze the recording to quantify the following parameters:
  - Total distance traveled: A measure of general locomotor activity.
  - Time spent in the center zone vs. peripheral zones: An indicator of anxiety-like behavior (thigmotaxis).
  - Number of crossings between quadrants.[1]
  - Rearing frequency: A measure of exploratory behavior.
  - Grooming behavior: Can be an indicator of stress or repetitive behavior.[1]
  - Immobility duration.[1]
- Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.

### **Three-Chamber Social Interaction Test**

Objective: To evaluate sociability and preference for social novelty.[1][6]

#### Materials:

- Three-chambered apparatus
- Two small, wire-mesh cages (pencil cups)
- Stranger mice (unfamiliar to the test mouse)

#### Protocol:



#### Habituation Phase:

 Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.[1] The doorways to the side chambers are open.

#### Sociability Phase:

- Place an unfamiliar "stranger 1" mouse inside one of the wire cages in a side chamber.
- Place an empty wire cage in the opposite side chamber.
- Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
- Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
- Social Novelty Phase (Optional):
  - Keep the now-familiar "stranger 1" mouse in its cage.
  - Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.
  - Return the test mouse to the center chamber and allow it to explore for another 10 minutes.
  - Record the time spent in each chamber and sniffing each cage.
- Clean the apparatus thoroughly between trials.

### **Prepulse Inhibition (PPI) Test**

Objective: To measure sensorimotor gating, which is often deficient in individuals with schizophrenia.[1][3]

#### Materials:

Startle response system with a sound-attenuating chamber



Acoustic stimulus generator

#### Protocol:

- Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.
- The test session consists of a series of trials presented in a pseudorandom order:
  - Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
  - Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented 30-120 ms before the startling pulse.
  - No-stimulus trials: Background noise only, to measure baseline movement.
- Measure the startle response (whole-body flinch) via a transducer platform.
- Calculate the percentage of prepulse inhibition using the following formula:
  - % PPI = 100 [((Startle response on prepulse + pulse trial) / (Startle response on pulsealone trial)) \* 100]
- A higher % PPI indicates better sensorimotor gating.

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